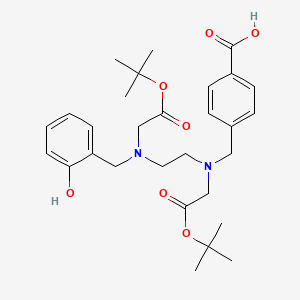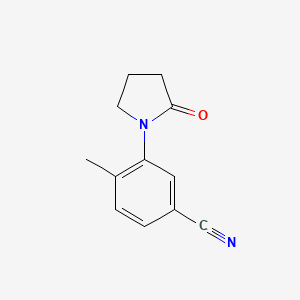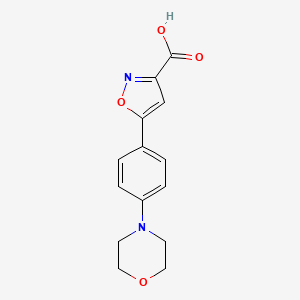
1,4,5,8-Tetraphenoxyanthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,8-Tetraphenoxyanthraquinone is an organic compound derived from anthraquinone, a well-known aromatic organic compound This compound is characterized by the presence of four phenoxy groups attached to the anthraquinone core
準備方法
Synthetic Routes and Reaction Conditions
1,4,5,8-Tetraphenoxyanthraquinone can be synthesized through several methods. One common approach involves the reaction of 1,4,5,8-tetrachloroanthraquinone with phenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. The phenoxy groups replace the chlorine atoms, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of the compound.
化学反応の分析
Types of Reactions
1,4,5,8-Tetraphenoxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic reagents like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives with varying degrees of oxidation.
Reduction: Anthracene derivatives with reduced aromaticity.
Substitution: Compounds with different functional groups replacing the phenoxy groups.
科学的研究の応用
1,4,5,8-Tetraphenoxyanthraquinone has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and organic electronic materials.
作用機序
The mechanism of action of 1,4,5,8-Tetraphenoxyanthraquinone involves its interaction with molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its anticancer and antimicrobial effects. The phenoxy groups enhance the compound’s ability to interact with biological molecules, increasing its efficacy.
類似化合物との比較
1,4,5,8-Tetraphenoxyanthraquinone can be compared with other anthraquinone derivatives such as:
1,4,5,8-Tetrahydroxyanthraquinone: Similar in structure but with hydroxyl groups instead of phenoxy groups. It has different chemical reactivity and biological activities.
1,4,5,8-Tetramethoxyanthraquinone: Contains methoxy groups, leading to variations in solubility and reactivity.
1,4,5,8-Tetraaminoanthraquinone:
The uniqueness of this compound lies in its phenoxy groups, which impart distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C38H24O6 |
|---|---|
分子量 |
576.6 g/mol |
IUPAC名 |
1,4,5,8-tetraphenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C38H24O6/c39-37-33-29(41-25-13-5-1-6-14-25)21-22-30(42-26-15-7-2-8-16-26)34(33)38(40)36-32(44-28-19-11-4-12-20-28)24-23-31(35(36)37)43-27-17-9-3-10-18-27/h1-24H |
InChIキー |
ONZGZVMIPUUYEY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=C3C(=C(C=C2)OC4=CC=CC=C4)C(=O)C5=C(C=CC(=C5C3=O)OC6=CC=CC=C6)OC7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2R)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B13712031.png)
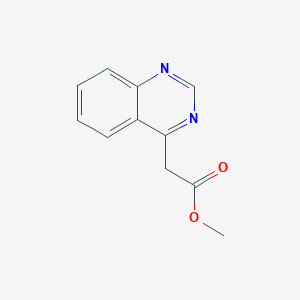
![4,6-Diiodobenzo[d][1,3]dioxole](/img/structure/B13712045.png)
![2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol](/img/structure/B13712055.png)
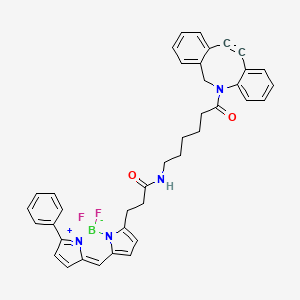
![(2R,14R,15R)-14-ethynyl-15-methyl-5-oxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl acetate](/img/structure/B13712072.png)
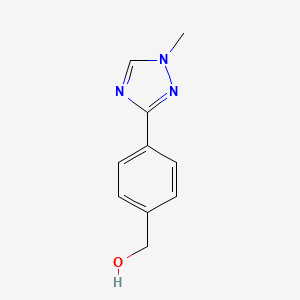
![2-(4-[(Hydroxyimino)methyl]-2-methoxyphenoxy)-n-mesitylacetamide](/img/structure/B13712078.png)
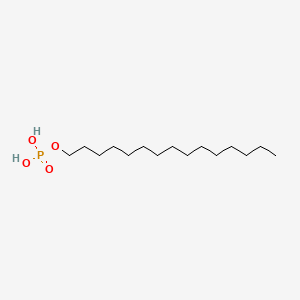
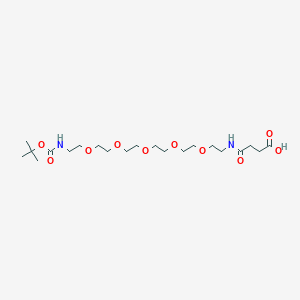
![cis-4-[[(S)-3-Fluoropyrrolidin-1-yl]methyl]cyclohexanamine](/img/structure/B13712091.png)
